molecular formula C7H12F3NO2 B2583058 2,2,2-trifluoroethyl N-tert-butylcarbamate CAS No. 140429-73-8

2,2,2-trifluoroethyl N-tert-butylcarbamate

Cat. No.: B2583058
CAS No.: 140429-73-8
M. Wt: 199.173
InChI Key: QGWDNKBUZREYMF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-tert-butylcarbamate typically involves the reaction of tert-butyl isocyanate with 2,2,2-trifluoroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

tert-butyl isocyanate+2,2,2-trifluoroethanol2,2,2-trifluoroethyl N-tert-butylcarbamate\text{tert-butyl isocyanate} + \text{2,2,2-trifluoroethanol} \rightarrow \text{this compound} tert-butyl isocyanate+2,2,2-trifluoroethanol→2,2,2-trifluoroethyl N-tert-butylcarbamate

The reaction is usually conducted in the presence of a catalyst and under an inert atmosphere to prevent any side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common practices to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl N-tert-butylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Synthesis of Bioactive Compounds
One of the primary applications of 2,2,2-trifluoroethyl N-tert-butylcarbamate is as an intermediate in the synthesis of bioactive compounds. For instance, it plays a crucial role in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic effective against multidrug-resistant bacteria such as Pseudomonas aeruginosa. The synthesis involves several steps including amination, reduction, esterification, and condensation reactions.

Case Study: Ceftolozane Synthesis

  • Starting Material: 1-methyl-1H-pyrazol-5-amine
  • Intermediate: Tert-butyl N-methyl-N-{2-[(2,2,2-trifluoroethyl)amino]ethyl}carbamate
  • Overall Yield: Approximately 59.5%
    This synthesis showcases the compound's utility in developing critical pharmaceuticals that address antibiotic resistance.

Agrochemicals

Development of Pesticides
The unique lipophilic properties imparted by the trifluoromethyl group make this compound valuable in agrochemical formulations. Its incorporation into pesticide structures can enhance efficacy and stability.

Case Study: Pyridaben Analog Synthesis
Research has demonstrated the synthesis of an aryl-TFTB (trifluoroethyl tert-butyl) analog of pyridaben, a widely used pesticide. The incorporation of the trifluoromethyl group resulted in improved biological activity and reduced environmental persistence compared to traditional formulations .

Materials Science

Fluorinated Polymers and Coatings
The compound's fluorinated nature allows it to be utilized in developing advanced materials with unique properties such as enhanced chemical resistance and lower surface energy. These characteristics are particularly beneficial for coatings that require durability and non-stick properties.

Data Table: Properties Comparison

PropertyThis compoundTraditional Carbamates
LipophilicityHighModerate
Chemical StabilityHighVariable
Biological ActivitySignificant (as an antibiotic precursor)Limited
Environmental PersistenceReduced (due to metabolic pathways)High

Rotational Isomerism Studies

Recent studies have focused on understanding the rotational barriers associated with the CN bond in related carbamates using variable temperature NMR spectroscopy. This research aids in elucidating the conformational flexibility of fluorinated carbamates and their interactions with biological targets .

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-tert-butylcarbamate involves the formation of stable carbamate derivatives with target molecules. The trifluoroethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact effectively with biological targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition or modification of their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-trifluoroethyl N-methylcarbamate
  • 2,2,2-trifluoroethyl N-ethylcarbamate
  • 2,2,2-trifluoroethyl N-isopropylcarbamate

Uniqueness

2,2,2-trifluoroethyl N-tert-butylcarbamate is unique due to the presence of the tert-butyl group, which provides steric hindrance and enhances the stability of the compound. This makes it particularly useful in applications where stability and resistance to metabolic degradation are important .

Biological Activity

2,2,2-Trifluoroethyl N-tert-butylcarbamate (CAS Number: 140429-73-8) is a chemical compound that has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a trifluoroethyl group attached to a carbamate moiety. This configuration is significant as it influences the compound's lipophilicity and metabolic stability. The presence of fluorine atoms typically enhances the compound's biological activity by modulating its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The carbamate group can interact with various enzymes, potentially inhibiting their function. This has implications for metabolic pathways involving neurotransmitters and other biomolecules.
  • Receptor Modulation : The compound may exhibit affinity for specific receptors, altering signaling pathways that regulate cellular functions.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in therapeutic applications.

Case Studies

  • Antimicrobial Activity : A study highlighted the compound's effectiveness against certain bacterial strains. It was observed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
  • Pharmacokinetics : Research on the pharmacokinetic properties of the compound indicated favorable absorption and distribution characteristics. The introduction of trifluoromethyl groups significantly altered the Log P values, enhancing solubility while maintaining bioavailability .
  • Metabolic Stability : Investigations into the metabolism of this compound using fungal models such as Cunninghamella elegans demonstrated that the compound undergoes biotransformation without leading to persistent organofluorine compounds in biological systems .

Data Table

PropertyValue
Molecular FormulaC₇H₁₄F₃N₁O₂
Molecular Weight201.19 g/mol
Log P (octanol-water partition coefficient)-0.5 (indicative of increased hydrophilicity)
Solubility in Water11 mg/mL
Antimicrobial ActivityEffective against S. aureus and E. coli

Properties

IUPAC Name

2,2,2-trifluoroethyl N-tert-butylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO2/c1-6(2,3)11-5(12)13-4-7(8,9)10/h4H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWDNKBUZREYMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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